molecular formula C9H6ClNO3S B023764 1-Chloroisoquinoline-5-sulfonic acid CAS No. 105627-80-3

1-Chloroisoquinoline-5-sulfonic acid

Cat. No. B023764
M. Wt: 243.67 g/mol
InChI Key: FGQPVNODELDKQF-UHFFFAOYSA-N
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Patent
US04678783

Procedure details

1-chloroisoquinoline is dropwise added to 2 to 20, preferably 3 to 10, equivalent of forming sulfuric acid while cooling with ice to carry out a reaction at 10° to 120° C., preferably at 20° to 100° C., for 4 to 24 hours. The reaction solution is poured on ice water to obtain a crystal of 1-chloro-5-isoquinolinesulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[S:12](=O)(=[O:15])([OH:14])[OH:13]>>[Cl:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([S:12]([OH:15])(=[O:14])=[O:13])[C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
a reaction at 10° to 120° C.
ADDITION
Type
ADDITION
Details
The reaction solution is poured on ice water

Outcomes

Product
Details
Reaction Time
14 (± 10) h
Name
Type
product
Smiles
ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.